molecular formula C20H23N3O2 B2913684 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide CAS No. 2034352-99-1

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Cat. No. B2913684
CAS RN: 2034352-99-1
M. Wt: 337.423
InChI Key: ZRFJIQGPBCMETC-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The compound is likely to be involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.


Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing.


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. The chemical properties of furan-based compounds through their synthesis, such as the preparation of arylsulfonylthiophene- and furan-2-sulfonamides, reveals the influence of sulfonamide groups on the stability and reactivity of these molecules.

Scientific Research Applications

Understanding the Metabolism and Toxicity of Related Compounds

  • Metabolism of Antioxidant and Chemopreventive Ellagitannins

    • Ellagitannins (ETs) from sources like pomegranate juice have been studied for their biological properties, including antioxidant and cancer chemopreventive activities. Their metabolism in humans involves the transformation into metabolites such as ellagic acid and urolithins, which may contribute to the health benefits associated with chronic consumption of ET-containing products. The interindividual differences in metabolism highlight the role of the gut microflora in processing these compounds (Cerdá, Tomás-Barberán, & Espín, 2005).
  • Detection of IgE Antibodies Specific for Pyrazoline Drugs

    • Research indicates that adverse reactions to pyrazoline drugs, which may share structural features with the compound , can resemble IgE-mediated hypersensitivity. The detection of specific IgE antibodies in individuals sensitive to pyrazoline drugs suggests an IgE-dependent mechanism, which could also be relevant for studying reactions to related compounds (Zhu, Becker, Schulz, Schubeler, & Schlaak, 1992).
  • Metabolism of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide in Cancer Patients

    • This study explores the metabolism of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound with potential antitumor properties. Understanding the metabolic pathways, including N-oxidation and acridone formation, and their implications for detoxication, provides insights into the processing of complex organic compounds in humans, which could be applicable to the study of related chemicals (Schofield, Robertson, Paxton, McCrystal, Evans, Kestell, & Baguley, 1999).
  • Polybrominated Diphenyl Ethers (PBDEs) in Human Milk

    • The study on PBDEs, used as flame retardants and sharing concerns related to persistence and bioaccumulation with other synthetic organic compounds, emphasizes the need for monitoring human exposure to a range of chemicals. Understanding the levels and effects of such compounds in human tissues is crucial for assessing potential risks (Schecter, Pavuk, Päpke, Ryan, Birnbaum, & Rosen, 2003).

Future Directions

The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy . Furfural, a compound produced by bio-refining biomass, can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . This suggests that furan derivatives like the compound could have significant potential in future chemical synthesis and industrial applications.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-20(18-9-6-14-25-18)16(2)23(22-15)13-12-21-19(24)11-10-17-7-4-3-5-8-17/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJIQGPBCMETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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